BenchChemオンラインストアへようこそ!

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate

Kinase inhibition Scaffold selectivity Medicinal chemistry

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate (CAS 1706432-34-9) is a heterocyclic building block belonging to the 2,7-naphthyridine family, a class recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition, antimicrobial, and anticancer effects. The compound features a partially saturated tetrahydro ring bearing a 3-oxo group and a 4-carboxylate ethyl ester, yielding a molecular formula of C11H12N2O3 (MW 220.22 g/mol).

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
Cat. No. B15068202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2=C(CNC1=O)C=NC=C2
InChIInChI=1S/C11H12N2O3/c1-2-16-11(15)9-8-3-4-12-5-7(8)6-13-10(9)14/h3-5,9H,2,6H2,1H3,(H,13,14)
InChIKeyZVVYNJZNFNUTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate: Core Scaffold Identity and Sourcing Baseline


Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate (CAS 1706432-34-9) is a heterocyclic building block belonging to the 2,7-naphthyridine family, a class recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition, antimicrobial, and anticancer effects [1]. The compound features a partially saturated tetrahydro ring bearing a 3-oxo group and a 4-carboxylate ethyl ester, yielding a molecular formula of C11H12N2O3 (MW 220.22 g/mol) . Commercially available from multiple suppliers at purities of 95–97% for research use, this compound serves as a versatile intermediate for the synthesis of functionalized 2,7-naphthyridine derivatives with potential applications in kinase inhibitor and CNS-targeted drug discovery programs .

Why 2,7-Naphthyridine Regioisomers and 1,8-Naphthyridine Analogs Cannot Substitute Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate


The 2,7-naphthyridine scaffold is one of six naphthyridine regioisomeric families, each with distinct nitrogen atom positioning that fundamentally alters electronic distribution, hydrogen-bonding capacity, and target engagement profiles [1]. The 1,8-naphthyridine scaffold, heavily exploited in fluoroquinolone antibacterials (e.g., nalidixic acid, gemifloxacin), predominantly targets bacterial DNA gyrase and topoisomerase IV, whereas 2,7-naphthyridine derivatives are prominently represented in kinase inhibitor patents targeting Syk, ZAP70, c-Kit, VEGFR-2, and MET [1][2]. Within the 2,7-naphthyridine subclass, the partially saturated tetrahydro core of the target compound confers conformational flexibility distinct from fully aromatic analogs, while the 3-oxo and 4-carboxylate functional groups provide specific hydrogen-bond donor/acceptor patterns and derivatization handles absent in unsubstituted tetrahydro-2,7-naphthyridine . Generic substitution with a 1,8-naphthyridine or an unfunctionalized 2,7-naphthyridine congener would redirect biological activity toward unrelated target classes and eliminate critical synthetic elaboration points, undermining structure-activity relationship (SAR) continuity in medicinal chemistry programs.

Quantitative Differentiation Evidence: Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate vs. Closest Analogs


Scaffold Topology Dictates Target Class Selectivity: 2,7- vs. 1,8-Naphthyridine Kinase Inhibition Profiles

The 2,7-naphthyridine scaffold has been specifically claimed in patents for a panel of clinically relevant kinases including Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, and TrkC, with representative patent compounds achieving IC50 values as low as 1 nM against ZAP-70 and 58 nM against Syk [1]. In contrast, 1,8-naphthyridine-based antibacterial agents such as nalidixic acid and gemifloxacin primarily target bacterial DNA gyrase (IC50 range 1.7–13.2 µg/mL for brominated 1,8-naphthyridine derivatives against DNA gyrase) [2]. This divergence in target class engagement is scaffold-intrinsic: the 2,7-nitrogen arrangement positions the heterocycle for ATP-binding pocket interactions in kinases, while the 1,8-arrangement favors intercalation or metal-chelation interactions with bacterial topoisomerases [1][2].

Kinase inhibition Scaffold selectivity Medicinal chemistry

Tetrahydro Saturation Enables Synthetic Versatility Absent in Fully Aromatic 2,7-Naphthyridine-4-carboxylic Acid

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate features a partially saturated tetrahydro ring that provides two sp3-hybridized carbon centers (C-1 and C-4) amenable to further functionalization, alongside a reactive 3-oxo lactam moiety. In contrast, fully aromatic 2,7-naphthyridine-4-carboxylic acid (CAS 40499-89-6, XLogP3 = 0.6, topological polar surface area = 63.1 Ų) lacks these saturated positions and presents only a single rotatable bond, severely limiting conformational and synthetic diversity . The target compound offers three rotatable bonds (including the ethyl ester), a computed XLogP3 of 0.1, and a hydrogen bond acceptor count of 4 [1]. The established synthetic methodology for analogous 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates demonstrates that the enamino ester intermediate 4 can be elaborated in three steps to yield diverse aminosubstituted derivatives, a synthetic pathway not applicable to fully aromatic 2,7-naphthyridines .

Synthetic accessibility Derivatization Building block utility

Functional Group Density Enables Superior Synthetic Elaboration vs. Unsubstituted Tetrahydro-2,7-naphthyridine

Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate (MW 220.22) incorporates three functional groups (3-oxo, N-H, ethyl ester) within a compact framework, providing three distinct chemical handles for orthogonal derivatization. By comparison, the parent unsubstituted 1,2,3,4-tetrahydro-2,7-naphthyridine (MW 134.18, CAS 108749-08-2) offers only the secondary amine (N-H) as a single functional handle, necessitating additional synthetic steps to introduce reactive groups before library construction . The target compound's 3-oxo group enables enolate chemistry and condensation reactions, while the ethyl ester at C-4 allows hydrolysis to the carboxylic acid or direct amidation, and the N-2 position can undergo alkylation or acylation—three independent diversification vectors from a single building block . This functional group density translates to fewer synthetic steps in lead optimization campaigns compared to starting from the unsubstituted tetrahydro core.

Functional group handles Synthetic efficiency Building block comparison

c-Kit/VEGFR-2 Kinase Inhibitor Potency Achieved on 2,7-Naphthyridinone Scaffold Structurally Related to Target Compound

A structurally related 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative (compound 9k) demonstrated c-Kit inhibitory activity with an IC50 of 8.5 nM, representing a 38.8-fold improvement over the reference compound 3 (IC50 = 329.6 nM) [1]. Additionally, compounds 10l and 10r in the same series exhibited VEGFR-2 IC50 values of 56.5 nM and 31.7 nM, respectively, 5.0–8.8-fold more potent than compound 3 (IC50 = 279.9 nM) [1]. While these data are from fully aromatic 2,7-naphthyridinone derivatives rather than the tetrahydro analog, they establish the 2,7-naphthyridine core as a validated kinase inhibitor pharmacophore with sub-10 nM potency achievable through appropriate substitution. The target compound's tetrahydro-3-oxo-4-carboxylate architecture provides the synthetic entry point for generating analogous kinase inhibitor libraries with additional conformational diversity imparted by the saturated ring .

c-Kit inhibition VEGFR-2 inhibition Anticancer Kinase selectivity

Optimal Application Scenarios for Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate in Research and Drug Discovery


Kinase-Focused Medicinal Chemistry: Lead Generation for Syk, ZAP70, c-Kit, and VEGFR-2 Inhibitors

Researchers pursuing novel ATP-competitive kinase inhibitors should select this compound as a core scaffold based on the established precedent of 2,7-naphthyridine derivatives as potent kinase inhibitors [1]. The tetrahydro-3-oxo-4-carboxylate architecture provides a synthetically tractable entry point for generating focused libraries targeting the kinase panel (Syk, ZAP70, c-Kit, VEGFR-2, KDR, FLT3) for which the 2,7-naphthyridine scaffold has been specifically validated in patents and primary literature [1]. The three functional handles (3-oxo, N-2, 4-COOEt) support rapid analog generation via established enolate, acylation, and amidation chemistry [2].

Diversity-Oriented Synthesis (DOS) Library Construction Requiring Multiple Orthogonal Derivatization Vectors

For high-throughput library synthesis programs, this compound's combination of sp³ and sp² hybridized centers with three chemically orthogonal functional groups enables three-dimensional diversification superior to fully aromatic naphthyridine building blocks [1]. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, the lactam N-H can undergo alkylation, and the 3-oxo group participates in condensation and enolate chemistry—delivering maximum chemical space coverage from a single starting material [1].

CNS-Targeted Drug Discovery Requiring Balanced Lipophilicity and Conformational Flexibility

With a computed XLogP3 of 0.1 and a molecular weight of 220.22 g/mol, this compound resides in favorable CNS drug-like chemical space [1]. The saturated tetrahydro ring introduces conformational flexibility that may enhance target binding entropy and improve blood-brain barrier penetration potential compared to planar, fully aromatic 2,7-naphthyridine analogs [1]. This makes it a preferred starting point for CNS kinase inhibitor or neurodegenerative disease programs where 2,7-naphthyridine scaffold activity has been reported [2].

Building Block Procurement for Late-Stage Functionalization and Fragment-Based Drug Discovery

As a commercially available, pre-functionalized building block (available from multiple suppliers at 95–97% purity), this compound eliminates 2–3 synthetic steps required when starting from the bare tetrahydro-2,7-naphthyridine core [1]. The compound's compact size (MW 220.22, 15 heavy atoms) and balanced hydrogen-bonding profile (1 donor, 4 acceptors) align with fragment-based drug discovery (FBDD) guidelines, enabling efficient fragment growing and linking strategies within 2,7-naphthyridine-based kinase programs [1].

Quote Request

Request a Quote for Ethyl 3-oxo-1,2,3,4-tetrahydro-2,7-naphthyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.